Benzocaine
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-aminobenzoate, also known as benzocaine, primarily targets the voltage-dependent sodium channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .
Mode of Action
The interaction of Ethyl 4-aminobenzoate with its targets involves the blockade of these sodium channels . By binding to specific parts of the sodium ion channel on the nerve membrane, Ethyl 4-aminobenzoate reduces the passage of sodium ions through the sodium ion channel . This action inhibits the influx of sodium into the nerve fiber, preventing the formation of an action potential . As a result, the conduction of nerve impulses is blocked, leading to a loss of sensation in the local area where Ethyl 4-aminobenzoate is applied .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-aminobenzoate is the nerve impulse conduction pathway. By blocking the sodium channels, Ethyl 4-aminobenzoate disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption affects the downstream effects of nerve impulse conduction, including the sensation of pain .
Pharmacokinetics
The pharmacokinetics of Ethyl 4-aminobenzoate involve its absorption, distribution, metabolism, and excretion (ADME). As a topical anesthetic, Ethyl 4-aminobenzoate is usually applied directly to the area where pain relief is needed . It is absorbed through the skin or mucous membranes and distributed to the local area . Ethyl 4-aminobenzoate is metabolized into at least three compounds by acetylation and hydrolysis . It is then excreted primarily in the urine .
Result of Action
The molecular and cellular effects of Ethyl 4-aminobenzoate’s action primarily involve the reduction of pain sensation. By blocking the conduction of nerve impulses, Ethyl 4-aminobenzoate causes a temporary loss of sensation in the local area where it is applied . This results in a numbing effect, providing relief from pain .
Action Environment
The action, efficacy, and stability of Ethyl 4-aminobenzoate can be influenced by various environmental factors. For instance, the product is insoluble and sinks in water, which may affect its distribution in aquatic environments . Additionally, it has been found to be toxic to terrestrial vertebrates .
Biochemical Analysis
Biochemical Properties
Ethyl 4-aminobenzoate interacts with various enzymes and proteins in biochemical reactions. It affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .
Cellular Effects
It is known that it functions as an appetite suppressant and smoke inhibitor .
Molecular Mechanism
The molecular mechanism of Ethyl 4-aminobenzoate involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized via the Fischer esterification reaction. This involves the reaction of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the reduction of ethyl p-nitrobenzoate using ammonium sulfide, electrolytically, or with tin and alcoholic hydrochloric acid .
Industrial Production Methods: In industrial settings, ethyl 4-aminobenzoate is often produced through a continuous-flow synthesis. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process typically involves the reduction and esterification of p-nitrobenzoic acid in one step.
Chemical Reactions Analysis
Types of Reactions: Benzocaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-nitrobenzoic acid.
Reduction: Reduction of ethyl p-nitrobenzoate to ethyl 4-aminobenzoate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Ammonium sulfide, tin and hydrochloric acid, or electrolytic reduction.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: p-Nitrobenzoic acid.
Reduction: this compound.
Substitution: Substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzocaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Employed in studies involving nerve signal blocking and pain relief mechanisms.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Another ester of p-aminobenzoic acid, used in similar applications but with different physical properties.
4-Aminoacetophenone: A related compound with different functional groups and applications.
Benzoic acid: The parent compound, used in various chemical and industrial applications.
Uniqueness: Benzocaine is unique due to its specific ester group, which provides it with distinct solubility and reactivity properties. Its effectiveness as a local anesthetic and its wide range of applications in medicine and industry set it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
Record name | Benzocaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
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DSSTOX Substance ID |
DTXSID8021804 | |
Record name | Benzocaine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzocaine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
310 °C | |
Record name | Benzocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01086 | |
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Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
Record name | SID56422766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Benzocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01086 | |
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Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
Record name | BENZOCAINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
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Mechanism of Action |
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |
Record name | Benzocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01086 | |
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Color/Form |
Rhombohedra from ether, Needles from water | |
CAS No. |
94-09-7 | |
Record name | Benzocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzocaine [USP:INN:BAN] | |
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Record name | Benzocaine | |
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Melting Point |
92 °C | |
Record name | Benzocaine | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does ethyl 4-aminobenzoate exert its anesthetic effect?
A1: Ethyl 4-aminobenzoate acts primarily by blocking voltage-gated sodium channels on neuronal membranes. [] This inhibition prevents the transmission of nerve impulses, leading to a localized loss of sensation, including pain. []
Q2: What are the downstream effects of ethyl 4-aminobenzoate's interaction with its target?
A2: Blocking sodium channels with ethyl 4-aminobenzoate disrupts the depolarization phase of the action potential, effectively preventing the propagation of nerve signals. This results in temporary numbness in the area where the drug is applied. []
Q3: What is the molecular formula and weight of ethyl 4-aminobenzoate?
A3: The molecular formula of ethyl 4-aminobenzoate is C9H11NO2, and its molecular weight is 165.19 g/mol. []
Q4: What spectroscopic data is available for ethyl 4-aminobenzoate?
A4: Ethyl 4-aminobenzoate has been extensively characterized using various spectroscopic techniques. Key data includes infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and mass spectrometry. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns. [, , ]
Q5: What is known about the stability of ethyl 4-aminobenzoate under various conditions?
A5: Ethyl 4-aminobenzoate demonstrates good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [] This sensitivity to pH is an important consideration for its formulation and storage.
Q6: Has ethyl 4-aminobenzoate been explored for catalytic applications?
A6: While ethyl 4-aminobenzoate is primarily known for its anesthetic properties, it has been employed as a reactant in various organic synthesis reactions. For example, it serves as a starting material for synthesizing Schiff bases, which have diverse applications in coordination chemistry and materials science. [, ]
Q7: Have computational methods been used to study ethyl 4-aminobenzoate?
A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to analyze the electronic structure, molecular geometry, and spectroscopic properties of ethyl 4-aminobenzoate. [, ] These studies provide insights into its chemical behavior and reactivity. [, ]
Q8: How do structural modifications of ethyl 4-aminobenzoate affect its anesthetic potency?
A8: Studies exploring structural analogs of ethyl 4-aminobenzoate, such as alpha- and beta-methylprocaine, indicate that modifications to the alkyl chain length and branching can significantly influence its anesthetic activity. [, ] For instance, altering the position of the methyl group on the procaine molecule (alpha- vs. beta-) has been shown to impact its anesthetic potency. [, ]
Q9: What are some formulation strategies used to enhance the stability or bioavailability of ethyl 4-aminobenzoate?
A9: Formulation strategies often involve incorporating excipients that adjust the pH to ensure stability. [] For example, the addition of antioxidants can help mitigate degradation due to oxidation. []
Q10: How is ethyl 4-aminobenzoate metabolized in the body?
A10: Research using rabbit models demonstrated that ethyl 4-aminobenzoate is primarily metabolized in the liver by esterases. [] The primary metabolic pathway involves the hydrolysis of the ester bond. [] The metabolic pattern can differ depending on the route of administration (dermal vs. arterial). []
Q11: What in vitro models have been used to study the effects of ethyl 4-aminobenzoate?
A11: Organotypic cultures of chick embryonic dorsal root ganglia have been employed to assess the neurotoxic effects of ethyl 4-aminobenzoate. [] These cultures provide a valuable tool for investigating the compound's impact on neuronal growth and survival. []
Q12: What are the known toxicological properties of ethyl 4-aminobenzoate?
A12: While generally considered safe for topical use, ethyl 4-aminobenzoate can cause allergic reactions in some individuals. [] High concentrations or prolonged exposure can lead to systemic toxicity, with effects on the central nervous system.
Q13: What is the environmental fate of ethyl 4-aminobenzoate, particularly in aquatic ecosystems?
A13: Ethyl 4-aminobenzoate, as a common ingredient in sunscreens, enters aquatic environments through recreational activities and wastewater discharge. [] Studies have detected its presence in rivers and even fish tissues, raising concerns about potential ecological impacts. []
Q14: What analytical techniques are commonly used to detect and quantify ethyl 4-aminobenzoate?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is widely employed for analyzing ethyl 4-aminobenzoate. [, ] This technique allows for the separation and quantification of the compound in complex mixtures. [, ]
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